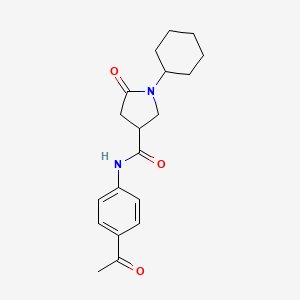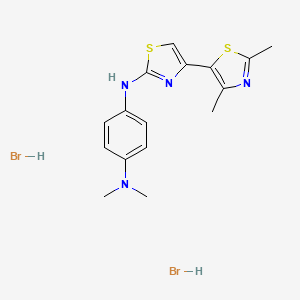
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic use in treating addiction and related disorders.
Mécanisme D'action
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression. By inhibiting HDAC, N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide increases the expression of genes involved in synaptic plasticity and neurogenesis, leading to changes in brain function that may help to reduce addictive behaviors.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include changes in gene expression, synaptic plasticity, and neurogenesis, as well as alterations in neurotransmitter levels and receptor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is its high potency and selectivity for HDAC inhibition, which allows for precise control over the experimental conditions. However, its low solubility in water and other solvents can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide. These include further studies on its efficacy in treating addiction and related disorders, as well as investigations into its potential use in other neurological and psychiatric conditions. Additionally, there is a need for further research on the optimal dosing and administration of N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, as well as its safety and potential side effects. Finally, there is a need for the development of new and improved synthesis methods for N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, as well as the identification of new HDAC inhibitors with improved pharmacological properties.
Méthodes De Synthèse
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 4-acetylphenylhydrazine with cyclohexanone to form the intermediate 1-phenyl-2-cyclohexylideneaminopropanone. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic use in treating addiction and related disorders. In particular, it has been shown to be effective in reducing cocaine and alcohol cravings in preclinical and clinical studies.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(22)14-7-9-16(10-8-14)20-19(24)15-11-18(23)21(12-15)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMBDHFBVSMEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)
![1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4937905.png)

![2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4937922.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-4-fluorophenol trifluoroacetate (salt)](/img/structure/B4937929.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B4937936.png)
![3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)


![4-[4-(1,3-benzodioxol-4-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4937985.png)
![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)
![N-cyclopropyl-1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4937997.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4938002.png)
